molecular formula C5H10N2O3 B1605025 Glycyl-beta-alanine CAS No. 7536-21-2

Glycyl-beta-alanine

Cat. No.: B1605025
CAS No.: 7536-21-2
M. Wt: 146.14 g/mol
InChI Key: YOKCETMQAPIAGM-UHFFFAOYSA-N
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Description

Glycyl-beta-alanine is a dipeptide composed of glycine and beta-alanine. It is a synthetic compound known for its role in various biochemical processes and its potential applications in different fields, including medicine and industry. This compound is particularly interesting due to its unique structure and the biological activities it can influence.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-beta-alanine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and beta-alanine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological approaches. For instance, enzymatic synthesis using proteases can be employed to achieve high yields and specificity. This method is advantageous due to its environmentally friendly nature and the ability to operate under mild conditions.

Chemical Reactions Analysis

Types of Reactions: Glycyl-beta-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be facilitated by reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of this compound derivatives.

Scientific Research Applications

Glycyl-beta-alanine has several applications in scientific research:

    Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

    Biology: this compound is studied for its role in cellular processes and its potential as a bioactive compound.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes.

Mechanism of Action

The mechanism by which glycyl-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in peptide metabolism. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways, including those related to enzyme activity and cellular signaling.

Comparison with Similar Compounds

    Glycyl-glycine: Another dipeptide composed of two glycine molecules.

    Beta-alanyl-glycine: A dipeptide similar to glycyl-beta-alanine but with the positions of glycine and beta-alanine reversed.

    Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its ability to form stable complexes with metal ions and its potential therapeutic applications further distinguish it from other similar compounds.

Properties

IUPAC Name

3-[(2-aminoacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3-4(8)7-2-1-5(9)10/h1-3,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKCETMQAPIAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226333
Record name Glycyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7536-21-2
Record name Glycyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7536-21-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYL-BETA-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ7P2T61VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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